molecular formula C10H17NS2 B14593457 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile CAS No. 61223-65-2

3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile

Cat. No.: B14593457
CAS No.: 61223-65-2
M. Wt: 215.4 g/mol
InChI Key: VFPVRUYFEHPJNC-UHFFFAOYSA-N
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Description

3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and two methylsulfanyl groups (-SCH3) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is carried out under reflux conditions to ensure complete conversion to the nitrile compound . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further modified to obtain the desired nitrile .

Industrial Production Methods

Industrial production of nitriles, including this compound, often involves large-scale reactions using similar nucleophilic substitution or addition methods. The choice of reagents and conditions is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61223-65-2

Molecular Formula

C10H17NS2

Molecular Weight

215.4 g/mol

IUPAC Name

3-ethenyl-2,2-bis(methylsulfanyl)hexanenitrile

InChI

InChI=1S/C10H17NS2/c1-5-7-9(6-2)10(8-11,12-3)13-4/h6,9H,2,5,7H2,1,3-4H3

InChI Key

VFPVRUYFEHPJNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)C(C#N)(SC)SC

Origin of Product

United States

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